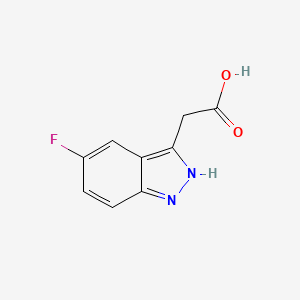
2-(5-Fluoro-1H-indazol-3-YL)acetic acid
描述
2-(5-Fluoro-1H-indazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.17 g/mol
作用机制
- Indazoles, as a class, exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects . Therefore, we can infer that the target may be related to these activities.
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
2-(5-Fluoro-1H-indazol-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. The compound’s interaction with enzymes such as cyclooxygenase and lipoxygenase suggests its potential anti-inflammatory properties . Additionally, this compound may interact with nuclear receptors, influencing gene expression and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals . This dual action makes it a promising candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and nuclear receptors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, potentially resulting in altered cell function and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-1H-indazol-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1H-indazole and appropriate acetic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the reaction of 5-fluoro-1H-indazole with chloroacetic acid in the presence of a strong base like sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(5-Fluoro-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the indazole ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted indazoles and acetic acid derivatives.
科学研究应用
2-(5-Fluoro-1H-indazol-3-yl)acetic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
2-(5-Fluoro-1H-indazol-3-yl)acetic acid is similar to other indazole derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate: A related ester derivative.
5-Fluoro-1H-indazole: The parent compound without the acetic acid moiety.
2-(5-Fluoro-1H-indazol-3-yl)ethanol: A reduced derivative.
These compounds share the indazole core but differ in their functional groups and properties, making each suitable for different applications.
属性
IUPAC Name |
2-(5-fluoro-2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWWVRZISGHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696473 | |
| Record name | (5-Fluoro-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-22-7 | |
| Record name | 5-Fluoro-1H-indazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoro-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)
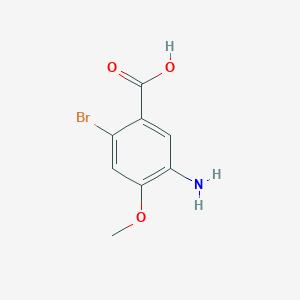
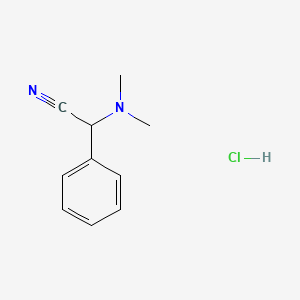
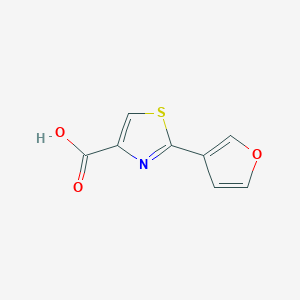
![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)

![2-[3-(3-Phenylpropoxy)phenyl]acetonitrile](/img/structure/B1443248.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1443249.png)

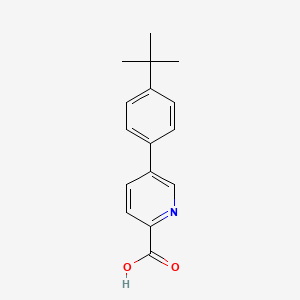
![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)
